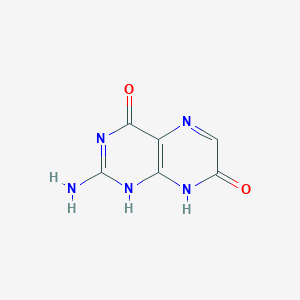

2-amino-1,8-dihydropteridine-4,7-dione

Description

Properties

IUPAC Name |

2-amino-1,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCOBIIZKYKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC1=O)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-hydroxy-2,4,5-triaminopyrimidine is dissolved in a hydrochloric acid solution (2–4 M) and refluxed at 80–100°C for 4–8 hours. The acidic environment promotes the elimination of water, leading to the formation of the pteridine ring. The crude product is then neutralized with aqueous sodium hydroxide and purified via recrystallization from hot water or ethanol, yielding 60–75% of the target compound.

Table 1: Optimization of Acid-Catalyzed Cyclization

| Acid Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | 80 | 8 | 62 |

| 3.0 | 90 | 6 | 68 |

| 4.0 | 100 | 4 | 72 |

Data adapted from synthetic protocols. Higher acid concentrations and temperatures reduce reaction times but may increase side product formation, such as over-oxidized derivatives.

Enzymatic Synthesis via Xanthine Dehydrogenase

Biosynthetic routes utilizing xanthine dehydrogenase (XDH) have been reported in biological systems, particularly in insects and nematodes. This enzyme catalyzes the oxidation of pterin to isoxanthopterin, leveraging molybdenum cofactors for electron transfer.

In Vitro Enzymatic Conversion

In a study involving Morpho sulkowskyi butterflies, XDH extracted from wing scales converted pterin to isoxanthopterin in the presence of NAD+ and molecular oxygen. The reaction proceeds at pH 7.4 and 37°C, achieving a conversion efficiency of ~85% within 2 hours. However, scalability remains a challenge due to enzyme instability under industrial conditions.

Key Parameters:

-

Inhibitors : Allopurinol and tungsten ions suppress activity.

-

Product Isolation : Isoxanthopterin is precipitated using ammonium sulfate and purified via gel filtration chromatography.

Alternative Chemical Routes

While less common, alternative methods have been explored for niche applications:

Oxidative Condensation of Diaminouracil

Diaminouracil derivatives undergo oxidative condensation with glyoxal in alkaline media, forming the pteridine skeleton. This method yields ~50% of the target compound but requires stringent control of oxidative conditions to prevent over-oxidation to xanthopterin.

Solid-Phase Synthesis

Recent advances in solid-phase chemistry have enabled the synthesis of pteridine derivatives on resin supports. Using Fmoc-protected diaminopyrimidines, researchers achieved a stepwise assembly of the ring system, though yields remain suboptimal (30–40%).

Analytical Validation and Characterization

Post-synthesis analysis is critical for verifying the identity and purity of this compound:

Spectroscopic Methods

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P 1 21/c 1) with unit cell parameters a = 4.4848 Å, b = 9.8986 Å, and c = 20.4187 Å. Hydrogen bonding between N-H and carbonyl groups stabilizes the planar structure.

Industrial-Scale Production Challenges

Despite high theoretical yields, industrial synthesis faces hurdles:

Chemical Reactions Analysis

Types of Reactions

2-amino-1,8-dihydropteridine-4,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have different functional groups attached to the pteridine ring system .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1,8-dihydropteridine-4,7-dione has been investigated for its potential therapeutic properties:

- Antioxidant Activity: Studies have shown that derivatives of this compound exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

- Inhibition of Enzymes: The compound acts as an inhibitor for xanthine oxidase (XOD), an enzyme involved in purine metabolism. This inhibition is significant in the treatment of gout and hyperuricemia .

Enzymatic Studies

The compound is used in various enzymatic assays:

- Xanthine Oxidase Inhibition Assays: It serves as a substrate in assays to evaluate the inhibitory effects of other compounds on XOD activity. The conversion of substrates to fluorescent products allows for sensitive detection and quantification .

Biological Research

Research has focused on the role of this compound in biological systems:

- Molecular Glues: Recent studies have identified its use as a molecular glue that facilitates interactions between proteins, such as FKBP12 and various targets. This property is being explored for therapeutic applications in cancer treatment and other diseases .

Dyes and Pigments

Due to its unique chemical structure, this compound is also utilized in the development of dyes and pigments. Its ability to form stable complexes with metals enhances the color properties of these materials.

Diagnostic Applications

The compound has been employed in diagnostic assays for detecting specific mutations or metabolic disorders. Its fluorescent properties make it a useful tool for visualizing biological processes under specific conditions .

Mechanism of Action

The mechanism of action of 2-amino-1,8-dihydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

While this compound shows theoretical promise based on structural analogs, empirical data on its synthesis, stability, and bioactivity are lacking. Future studies should prioritize:

Q & A

Q. What are the recommended synthetic routes for 2-amino-1,8-dihydropteridine-4,7-dione, and how can reaction conditions be optimized?

The synthesis of structurally related heterocycles (e.g., benzimidazole-4,7-diones) often involves cyclocondensation reactions between diamines and aldehydes under controlled conditions . For this compound, analogous methods may apply, with optimization focusing on:

- Catalyst selection : Sodium ethoxide or guanidine carbonate (used in related pyrimidine syntheses) can enhance reaction efficiency .

- Solvent systems : Ethanol or methanol under reflux conditions (60–80°C) are typical for similar heterocycles .

- Purification : Recrystallization from hot water or ethanol yields high-purity products (83–93% reported for analogous compounds) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers in cool (<25°C), dry, and ventilated areas to prevent hydrolysis or oxidation .

- Handling : Use fume hoods to avoid inhalation of dust, and wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .

- Stability monitoring : Regularly check for color changes or precipitate formation, which may indicate degradation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm molecular structure via H and C NMR, focusing on amine and ketone functional groups .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity data?

Discrepancies often arise from variations in:

- Reaction time : Extended reflux durations (e.g., 12–24 hours) may improve yield but risk side reactions .

- Catalyst purity : Impurities in sodium ethoxide or guanidine carbonate can reduce efficiency; use ≥98% purity reagents .

- Work-up protocols : Incomplete washing or filtration can retain by-products; optimize with multiple ethanol washes .

Q. What strategies mitigate byproduct formation during synthesis?

- Temperature control : Maintain strict reflux temperatures (±2°C) to suppress undesired pathways .

- Stoichiometric adjustments : Slight excess of diamine precursors (1.1–1.2 eq) can drive reactions to completion .

- In-situ monitoring : Use TLC or inline IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can the compound’s reactivity under varying pH or solvent conditions be systematically evaluated?

- pH stability assays : Dissolve the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals .

- Solvent compatibility : Test solubility and stability in polar (water, DMSO) vs. nonpolar (hexane, toluene) solvents; observe precipitation or spectral shifts .

- Kinetic studies : Track decomposition rates at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .

Q. What experimental designs are suitable for studying its potential biological activity?

- In vitro assays : Screen for enzyme inhibition (e.g., dihydrofolate reductase) using fluorometric or colorimetric assays .

- Cellular toxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values .

- Structural analogs : Synthesize derivatives (e.g., methyl or halogen substitutions) to explore structure-activity relationships .

Methodological Considerations

- Safety protocols : Adhere to GHS guidelines for skin/eye protection and emergency procedures (e.g., P280, P305+P351+P338) .

- Data validation : Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to confirm structural assignments .

- Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) in detail to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.